ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones.
Preparation Methods
The synthesis of ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield of 84% .
Chemical Reactions Analysis
ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, methylene chloride, and other organic solvents . The major products formed from these reactions are highly functionalized heterocycles .
Scientific Research Applications
This compound has been widely investigated for its pharmacological effects, particularly in the development of anticancer drugs . It has shown potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, it has applications in the synthesis of other complex organic molecules, making it valuable in medicinal chemistry and pharmaceutical research .
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves the inhibition of specific enzymes and signaling pathways . For example, it has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . The inhibition of this enzyme leads to cell cycle arrest and activation of apoptotic pathways .
Comparison with Similar Compounds
Similar compounds include other dihydropyrimidinones and triazole-pyrimidine hybrids . These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways . ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific inhibitory effects on kinesin-5 and its high yield synthesis route .
Properties
IUPAC Name |
ethyl 6-methyl-4-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-28-20(24)18-14(3)22-21(25)23-19(18)15-7-9-16(10-8-15)29-30(26,27)17-11-5-13(2)6-12-17/h5-12,19H,4H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVRJCZGOYFDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.